3-Oxo-2-phenylprop-2-enoyl chloride
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Overview
Description
3-Oxo-2-phenylprop-2-enoyl chloride, also known by its IUPAC name 3-oxo-2-phenylacryloyl chloride, is a chemical compound with the molecular formula C9H5ClO2 and a molecular weight of 180.59 g/mol . This compound is characterized by the presence of a phenyl group attached to an enoyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxo-2-phenylprop-2-enoyl chloride can be synthesized through various methods. One common approach involves the reaction of 3-oxo-2-phenylpropanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H8O3+SOCl2→C9H5ClO2+SO2+HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-phenylprop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as enolates and amines.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-oxo-2-phenylpropanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Bases like sodium methoxide (MeONa) in methanol (MeOH) are used to facilitate Michael addition reactions.
Hydrolysis: Water or aqueous solutions under ambient conditions are sufficient for hydrolysis reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-Oxo-2-phenylpropanoic Acid: Formed by hydrolysis.
Scientific Research Applications
3-Oxo-2-phenylprop-2-enoyl chloride is widely used in scientific research due to its versatility:
Biology: The compound is used in the preparation of biologically active molecules and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-oxo-2-phenylprop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-phenylpropanenitrile: Similar structure but with a nitrile group instead of an acyl chloride group.
3-Oxo-2-phenylpropanoic Acid: The hydrolyzed form of 3-oxo-2-phenylprop-2-enoyl chloride.
3-Oxo-2-phenylacrylic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
Uniqueness
This compound is unique due to its high reactivity and versatility as an intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
InChI |
InChI=1S/C9H5ClO2/c10-9(12)8(6-11)7-4-2-1-3-5-7/h1-5H |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHCNHDIBSTCCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=O)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444653 |
Source
|
Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17118-70-6 |
Source
|
Record name | 3-Oxo-2-phenylprop-2-enoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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